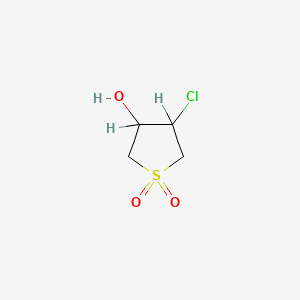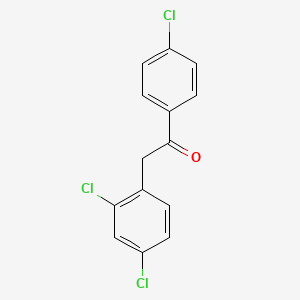
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone (1-4CP-2-2,4DCPE) is an organic compound that is widely used in the synthesis of pharmaceuticals and other compounds. It is a colorless, viscous liquid and has a melting point of 43-45°C. It is also known as 4-chloro-2,4-dichlorophenyl ethanone, 4-chloro-2,4-dichlorophenyl ethyl ketone, and 4-chloro-2,4-dichlorophenyl ethyl ketone.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis of Chiral Intermediates
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone has been utilized in the biotransformation with a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. This biocatalysis process results in a high yield and enantiomeric excess (ee) of greater than 99.9% (Miao et al., 2019).
Development of Heterocycles
The compound plays a role in the condensation reaction leading to the formation of various heterocycles like isoflavones, isoxazole, pyrazoles, and aminopyrimidine. This process demonstrates the versatility of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone in organic synthesis (Moskvina et al., 2015).
Structural Analysis and Molecular Docking Studies
The compound has been used in studies involving crystal structure analysis, revealing details about its conformation and molecular interactions. These insights are crucial for understanding the molecular properties and potential applications in various fields, such as drug development and material science (Sundar et al., 2011).
Synthesis of Antifungal Derivatives
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone has been integral in synthesizing antifungal derivatives. Its reactivity has been exploited to create compounds with significant antifungal activities, demonstrating its potential in pharmaceutical applications (Ruan et al., 2011).
Enzymatic Process Development
The compound is used in the development of enzymatic processes for synthesizing chiral intermediates, such as in the synthesis of luliconazole. This demonstrates the applicability of 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone in biocatalysis and green chemistry (Wei et al., 2019).
Computational Chemistry Studies
It has been a subject of computational chemistry studies, particularly in nucleophilic substitution reactions. These studies contribute to the understanding of its chemical reactivity and potential for synthesis of novel compounds (Erdogan & Erdoğan, 2019).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O/c15-11-4-1-9(2-5-11)14(18)7-10-3-6-12(16)8-13(10)17/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJIFHFYZXQGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343084 | |
| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
CAS RN |
654682-18-5 | |
| Record name | 1-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

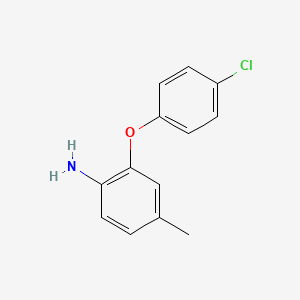
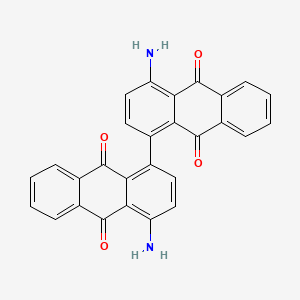
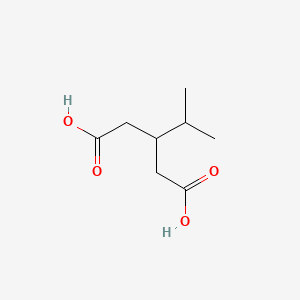
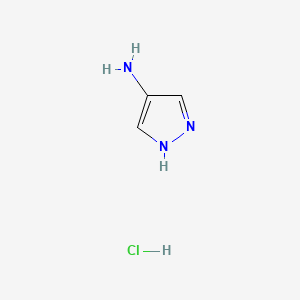
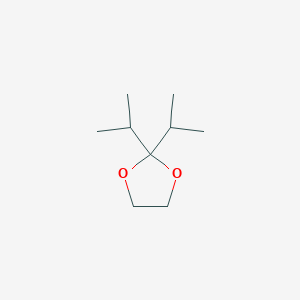
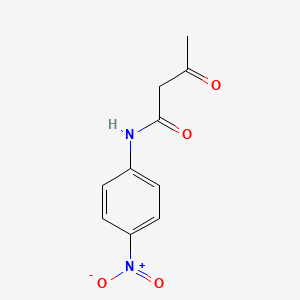
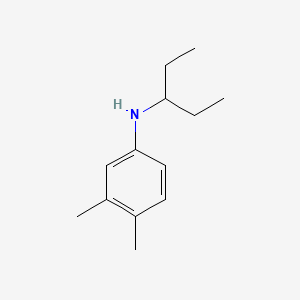
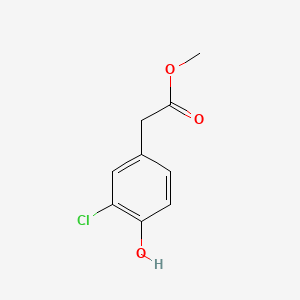
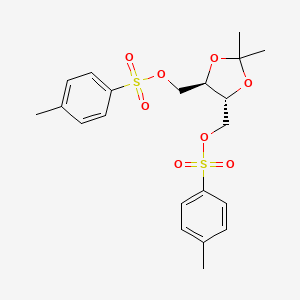
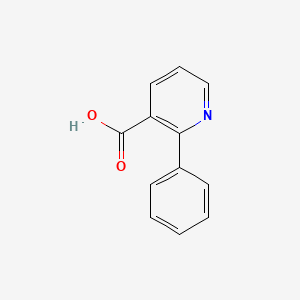

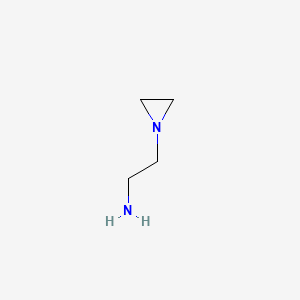
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-](/img/structure/B1361068.png)
